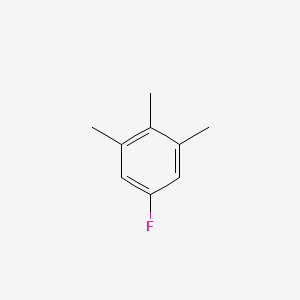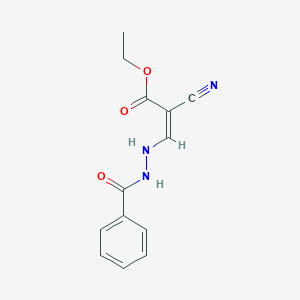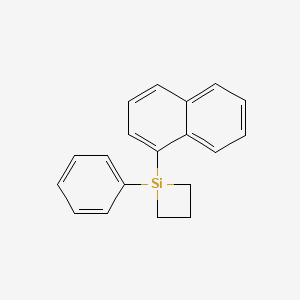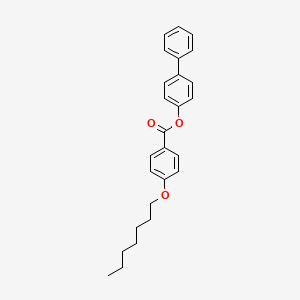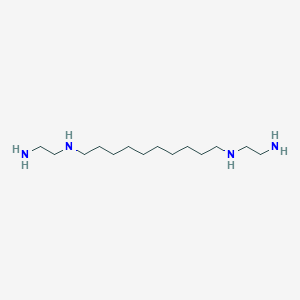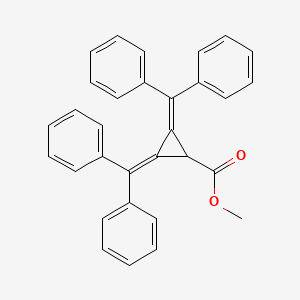
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is a complex organic compound characterized by its cyclopropane ring structure with two diphenylmethylidene groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with diphenylmethylidene reagents under specific conditions. One common method includes the use of a Simmons-Smith reaction, where a cyclopropane ring is formed by the reaction of an alkene with a zinc-copper couple and diiodomethane . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring system, often exhibiting similar reactivity and applications.
Bicyclo[1.1.0]butanes: Highly strained bicyclic compounds with unique chemical properties.
Cyclopropanecarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functional group, used in various chemical and biological applications.
Uniqueness
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of diphenylmethylidene groups, which impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56506-67-3 |
|---|---|
Molecular Formula |
C31H24O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 2,3-dibenzhydrylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C31H24O2/c1-33-31(32)30-28(26(22-14-6-2-7-15-22)23-16-8-3-9-17-23)29(30)27(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21,30H,1H3 |
InChI Key |
QLKCQXNLWBZMNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


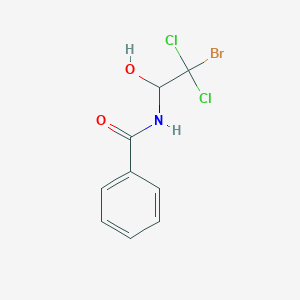
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
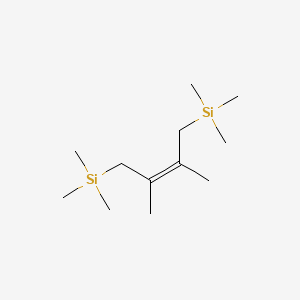
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
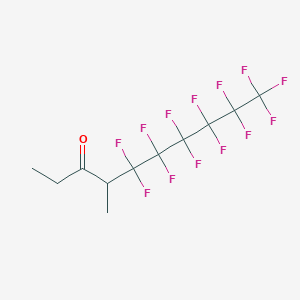
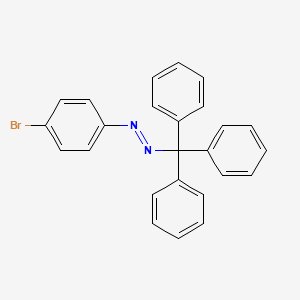
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
